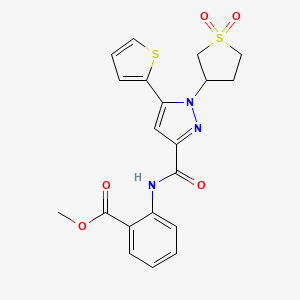![molecular formula C9H15ClN4O2 B2386044 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 2375248-44-3](/img/structure/B2386044.png)
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride is a compound that features a pyrrolidine ring attached to a pyrimidine-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine-dione core. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidine ring.
Nucleophilic Substitution: The amino group can be introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Indole Derivatives: Indole-based compounds have diverse biological activities and are used in medicinal chemistry.
Piperidine Derivatives: Piperidine-containing compounds are widely used in drug discovery and have various pharmacological applications.
Uniqueness
6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine-dione core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;/h4,6H,2-3,5,10H2,1H3,(H,11,15);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPGVCCUJYPRR-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)
![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)


![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2385984.png)
